molecular formula C15H14FN3O B4420731 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4420731
M. Wt: 271.29 g/mol
InChI Key: RNPRKYWGEVJQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. Quinazolinones are a privileged scaffold in pharmacology, known for their diverse biological activities and presence in several approved therapeutic agents . This compound features a 7,8-dihydroquinazolin-5(6H)-one core structure, which is a promising scaffold for the development of potent and selective enzyme inhibitors, as demonstrated by research on closely related analogues . The specific substitution pattern with a 4-fluorophenylamino group at the 2-position and a methyl group at the 7-position is designed to optimize interactions with biological targets. Compounds based on the dihydroquinazolinone structure have recently been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key target for neurodegenerative disorders such as Parkinson's and Alzheimer's disease . Furthermore, quinazolinone derivatives are extensively investigated as potent inhibitors of receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR-2) . These kinases are critically involved in signaling pathways that drive cancer cell proliferation, survival, and tumor angiogenesis . The mechanism of action for this class of compounds typically involves competitive binding at the ATP-binding site of the target kinase, thereby suppressing pro-oncogenic signaling cascades . This product is intended for research use only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the primary scientific literature for detailed protocols on the use of quinazolinone derivatives in biochemical assays, cell-based cytotoxicity studies, and enzymatic inhibition screens.

Properties

IUPAC Name

2-(4-fluoroanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c1-9-6-13-12(14(20)7-9)8-17-15(19-13)18-11-4-2-10(16)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPRKYWGEVJQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H15FN2O. The structure features a quinazolinone core substituted with a fluorophenyl group, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines through several mechanisms:

  • Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to inhibit tyrosine kinase activities, which play a crucial role in tumor growth and proliferation. This inhibition can lead to reduced cell survival and increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at specific phases (e.g., S phase), leading to apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .
  • Apoptosis Induction : The compound has been observed to induce apoptosis in a dose-dependent manner. For example, a related compound demonstrated significant early and late apoptotic effects on A549 cells at varying concentrations .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often depends on their substituents. In particular:

  • Halogen Substituents : The presence of halogen atoms (such as fluorine) on the phenyl ring significantly enhances antiproliferative activity.
  • Positioning of Substituents : Substituents at the para position tend to exhibit greater efficacy compared to those at the meta position .

Case Study 1: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines. The compound exhibited IC50 values ranging from 2.3 μM to 176.5 μM across different cell lines, indicating potent antiproliferative effects .

CompoundCell LineIC50 (μM)
6nA5495.9
SW-4802.3
MCF-75.65

Case Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between these compounds and their target proteins, such as EGFR (Epidermal Growth Factor Receptor). These studies suggest that the binding affinity correlates with the structural features of the compounds, further validating their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 2) Substituents (Position 7) Molecular Weight Key Features/Applications References
Target : 2-[(4-Fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one 4-Fluorophenylamino Methyl 311.34 g/mol* Enhanced lipophilicity due to fluorine; potential kinase inhibition.
7-(4-Fluorophenyl)-2-(3-methylphenylamino)-7,8-dihydroquinazolin-5(6H)-one 3-Methylphenylamino 4-Fluorophenyl 349.38 g/mol Reduced polarity compared to target; structural analogs show antimicrobial activity.
2-(3,5-Dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5-one 3,5-Dimethylpiperidinyl 4-Fluorophenyl 383.47 g/mol Bulky substituent may improve binding affinity in receptor-targeted therapies.
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one Amino 4-Methoxyphenyl 283.31 g/mol Lower molecular weight; methoxy group enhances solubility but reduces metabolic stability.
2-Amino-7-(difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one Amino Difluoromethyl 213.18 g/mol Compact structure; difluoromethyl group may improve bioavailability in CNS-targeted agents.
7-(4-Methoxyphenyl)-2-(2-morpholinoethylamino)-7,8-dihydroquinazolin-5-one 2-Morpholinoethylamino 4-Methoxyphenyl 412.48 g/mol Polar morpholino group enhances water solubility; explored in solubility-driven drug design.

*Calculated based on formula C₁₆H₁₄FN₃O.

Key Findings from Comparative Studies:

Substituent Effects on Bioactivity: The 4-fluorophenyl group (present in the target compound and others like ) is associated with improved binding to hydrophobic pockets in enzymes or receptors, making it critical for kinase inhibitors . Amino vs. Bulky Substituents: Amino-substituted analogs (e.g., ) exhibit higher solubility but lower metabolic stability compared to piperidinyl or morpholino derivatives (e.g., ).

Fluorine vs. Methoxy Groups: Fluorine increases lipophilicity (logP ~2.5), whereas methoxy groups (logP ~1.8) improve solubility but may shorten half-life .

Synthetic Accessibility: Compounds with simple substituents (e.g., amino or methyl groups) are synthesized in fewer steps compared to those requiring complex coupling reactions (e.g., piperazinyl derivatives in ).

Q & A

Q. What are the optimal synthetic routes for 2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one, and how can reaction yields be improved?

Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of substituted anilines with carbonyl precursors and subsequent functionalization. Key steps include:

  • Amine alkylation : Introduce the 4-fluorophenylamino group via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF) .
  • Quinazolinone core formation : Cyclize intermediates using acid catalysts (e.g., HCl/EtOH) at controlled temperatures (60–80°C) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    To optimize yields, consider continuous flow reactors for exothermic steps and real-time monitoring via TLC/HPLC .

Q. How is the structural identity of this compound validated in academic research?

Answer: Structural validation requires a combination of:

  • X-ray crystallography : Resolve the crystal lattice using SHELX software for bond lengths/angles and hydrogen bonding patterns .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl integration at δ 7.2–7.4 ppm) .
    • FT-IR : Identify carbonyl (C=O) stretching at ~1680 cm⁻¹ and NH bending at ~3300 cm⁻¹ .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Answer: Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine) .
  • Target validation : Perform siRNA knockdown or CRISPR-Cas9 gene editing to confirm on-target effects .
  • Structural-activity relationship (SAR) studies : Compare derivatives with modified substituents (e.g., methyl vs. tert-butyl groups) to identify critical pharmacophores .
  • Meta-analysis : Aggregate data from ≥3 independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. What computational methods are effective for predicting the binding mode of this compound to kinase targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793) .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes (RMSD <2 Å) .
  • Free energy calculations : Apply MM/GBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .

Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?

Answer:

  • Bioisosteric replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Prodrug strategies : Introduce ester or phosphate moieties at NH sites to improve solubility and slow hepatic clearance .
  • In vitro microsomal assays : Monitor metabolite formation using LC-MS/MS (e.g., human liver microsomes, NADPH cofactor) to identify vulnerable sites .

Methodological Challenges

Q. What analytical methods are recommended for assessing purity in multi-step syntheses?

Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (0.1% TFA) gradient (5→95% over 30 min). Monitor at 254 nm; aim for >99% peak area .
  • Elemental analysis : Ensure C, H, N values align with theoretical calculations (±0.4% tolerance) .
  • Thermogravimetric analysis (TGA) : Detect residual solvents (e.g., DMF) with heating ramps (10°C/min to 300°C) .

Q. How should researchers address low solubility in biological assays?

Answer:

  • Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v final) and dilute in assay buffer with 0.1% pluronic F-68 .
  • Nanoparticle formulations : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm via dynamic light scattering) to enhance bioavailability .
  • pH adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) to mimic physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
2-[(4-fluorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.